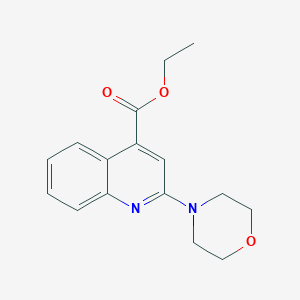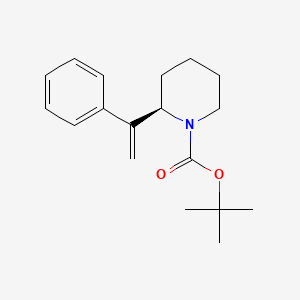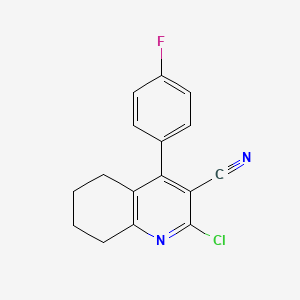
5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions to introduce other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropoxy group may yield ketones or aldehydes, while reduction of the carbonitrile group may produce primary amines .
Scientific Research Applications
5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group may facilitate binding to enzymes or receptors, while the chromene core can interact with cellular components to exert its effects. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile
- 5-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one
- 3-(C-methylcalix4resorcinarene)-2-hydroxypropoxy-propylsilyl-appended silica particles
Uniqueness
5-(2-Hydroxypropoxy)-4-oxo-8-propyl-4H-chromene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Properties
CAS No. |
58975-01-2 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
5-(2-hydroxypropoxy)-4-oxo-8-propylchromene-2-carbonitrile |
InChI |
InChI=1S/C16H17NO4/c1-3-4-11-5-6-14(20-9-10(2)18)15-13(19)7-12(8-17)21-16(11)15/h5-7,10,18H,3-4,9H2,1-2H3 |
InChI Key |
LULUSKLIVDXHON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=C(C=C1)OCC(C)O)C(=O)C=C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B11838842.png)



![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)

![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
![3-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11838884.png)
![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)

![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)
![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)
